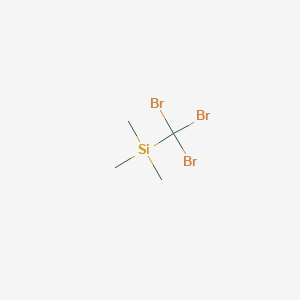
Benzothiazole, 2-(4-ethoxyphenyl)-
Descripción general
Descripción
Benzothiazole, 2-(4-ethoxyphenyl)- is an organic heterobicyclic compound that belongs to the benzothiazole family. This compound is characterized by a fusion of benzene and thiazole rings, with an ethoxyphenyl group attached at the second position of the benzothiazole ring. Benzothiazole derivatives are known for their significant biological activities and are widely used in various fields, including medicinal chemistry, due to their pharmacological properties .
Mecanismo De Acción
Target of Action
Benzothiazole, 2-(4-ethoxyphenyl)-, is a chemical compound that belongs to the benzothiazole family. It has been found to exhibit significant biological activity against various targets. One of the primary targets of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the cell wall biosynthesis of M. tuberculosis . This interaction results in the inhibition of the growth and proliferation of the bacteria, contributing to its anti-tubercular activity .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of the cell wall of M. tuberculosis . By inhibiting the function of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria, exhibiting its anti-tubercular activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole, 2-(4-ethoxyphenyl)- can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 4-ethoxybenzaldehyde under microwave irradiation and solvent-free conditions . Another approach includes the use of hypervalent iodine reagents for the intramolecular cyclization of thioformanilides in dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs eco-friendly and efficient catalytic systems. For instance, the use of Fe3O4@DOP-Amide/Imid-CuCl2 nanocomposite in the presence of potassium acetate in choline chloride-urea as a solvent has been reported to yield high to excellent results in the synthesis of 2-aryl benzothiazoles .
Análisis De Reacciones Químicas
Types of Reactions: Benzothiazole, 2-(4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(4-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties
Comparación Con Compuestos Similares
Benzothiazole: The parent compound, which lacks the ethoxyphenyl group.
Benzoxazole: A similar compound where the sulfur atom in the thiazole ring is replaced by an oxygen atom.
Benzimidazole: Another related compound where the sulfur atom is replaced by a nitrogen atom
Uniqueness: Benzothiazole, 2-(4-ethoxyphenyl)- is unique due to the presence of the ethoxyphenyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to its parent compound and other similar derivatives .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-17-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUXHTYTQIQZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398301 | |
| Record name | Benzothiazole, 2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183561-67-3 | |
| Record name | Benzothiazole, 2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-1,3-thiazole-2-carboxylate](/img/structure/B3048766.png)
![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)












